Methyl 3-propylpiperidine-3-carboxylate hydrochloride
Overview
Description
Methyl 3-propylpiperidine-3-carboxylate hydrochloride (MPPC) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in various chemical reactions, as a model compound in biochemical studies, and as a ligand in drug design.
Scientific Research Applications
Synthesis and Labeling
- Stable Isotope and Carbon-14 Labeling : A study detailed the synthesis of stable isotope labeled and carbon-14 labeled (−)-OSU-6162, a compound related to Methyl 3-propylpiperidine-3-carboxylate hydrochloride. This synthesis is significant for pharmacological research, enabling the tracing of the compound in biological systems and environmental samples (Chaudhary & McGrath, 2000).
Chemical Analysis and Detection
- Spectrophotometric Determination : A method was described for the spectrophotometric determination of some insecticides, showcasing the utility of related chemical structures in analytical chemistry (Sastry & Vijaya, 1987).
Pharmacological Research
- Dopamine Autoreceptor Activity : Research on derivatives of related compounds like this compound has explored their potential as dopamine autoreceptor agonists, contributing to our understanding of neurological pathways and disorders (Kelly et al., 1985).
Material Science
- Catalysis and Organic Synthesis : Studies have utilized silica-bonded N-propylpiperazine sodium n-propionate, derived from similar compounds, as a recyclable catalyst for the synthesis of organic materials, demonstrating the role of these compounds in facilitating chemical reactions and material synthesis (Niknam & Jamali, 2012).
Photodynamic Therapy
- Near-Infrared Photosensitizers : Research into bacteriochlorin analogues related to this compound has highlighted their application in photodynamic therapy and fluorescence imaging of cancer, showcasing the potential for these compounds in medical imaging and treatment (Patel et al., 2016).
Properties
IUPAC Name |
methyl 3-propylpiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-5-10(9(12)13-2)6-4-7-11-8-10;/h11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYIEXHXQFZZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCNC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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